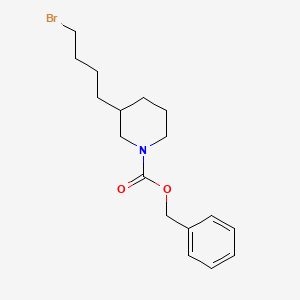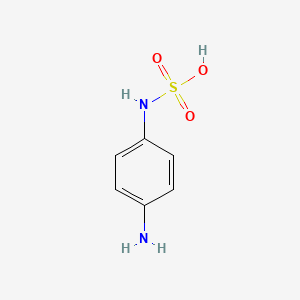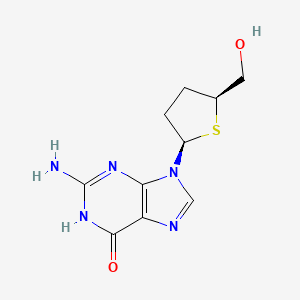
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate
Descripción general
Descripción
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes a piperidine ring, a bromobutyl group, and a phenylmethyl ester, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate typically involves the reaction of 3-(4-bromobutyl)-1-piperidinecarboxylic acid with phenylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylmethyl ester can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylmethyl ester moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Phenylmethyl 3-(4-chlorobutyl)-1-piperidinecarboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Phenylmethyl 3-(4-hydroxybutyl)-1-piperidinecarboxylate:
Phenylmethyl 3-(4-aminobutyl)-1-piperidinecarboxylate: Features an amino group, which can significantly alter its interaction with biological targets and its overall pharmacological profile.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C17H24BrNO2 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
benzyl 3-(4-bromobutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrNO2/c18-11-5-4-7-15-10-6-12-19(13-15)17(20)21-14-16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2 |
Clave InChI |
WNJRKKAYVLBVNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCCBr |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (2E)-{[(2,4-dimethoxyphenyl)methyl]imino}acetate](/img/structure/B8663783.png)


![methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate](/img/structure/B8663803.png)










